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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)phenol

CAS No.: 1175871-36-9

Cat. No.: B6356891

Get Quote

Part 1: Chemical Identity & Structural
Significance[2]
Nomenclature and Classification[2][3]

IUPAC Name: 3-(3,4-Dimethoxyphenyl)phenol OR 3'-hydroxy-3,4-dimethoxybiphenyl

Molecular Formula: C₁₄H₁₄O₃

Molecular Weight: 230.26 g/mol

Chemical Class: Polymethoxybiphenyl (Resveratrol analogue / Neolignan derivative)

SMILES:COc1ccc(cc1OC)c2cccc(O)c2

Structural Analysis
The molecule consists of two benzene rings connected by a single C-C bond (biphenyl core).
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Ring A (Phenol): Contains a hydroxyl group (-OH) at the meta (3') position relative to the

biphenyl linkage, providing a site for hydrogen bonding and radical scavenging.

Ring B (Veratrole): Contains two methoxy groups (-OCH₃) at positions 3 and 4, enhancing

lipophilicity and metabolic stability compared to free hydroxyls.

This specific substitution pattern (3'-OH, 3,4-OMe) is strategically significant in medicinal

chemistry. The 3,4-dimethoxy motif mimics the "catechol" pharmacophore found in many

bioactive natural products but is protected from rapid glucuronidation, while the 3'-hydroxyl

group remains available for target interaction (e.g., Estrogen Receptor binding).

Part 2: Physicochemical Properties[4]
The following properties are calculated based on the chemical structure C₁₄H₁₄O₃.

Property Value (Predicted) Significance

Molecular Weight 230.26 g/mol
Optimal for oral bioavailability

(<500 Da).

LogP (Lipophilicity) ~3.1 - 3.4

Indicates good membrane

permeability; suitable for CNS

targeting.

TPSA ~48 Å²
High potential for blood-brain

barrier (BBB) penetration.

H-Bond Donors 1
The phenolic hydroxyl group.

[1]

H-Bond Acceptors 3
Two methoxy oxygens + one

phenolic oxygen.

Rotatable Bonds 3
Biphenyl bond + two methoxy

groups.

Part 3: Synthesis Protocol (Suzuki-Miyaura
Coupling)
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The most robust method for synthesizing unsymmetrical biphenyls like 3-(3,4-
dimethoxyphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This protocol

ensures regioselectivity and high yields.

Reaction Scheme
Reactants:

Aryl Halide: 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole)

Boronic Acid: 3-Hydroxyphenylboronic acid

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

Base: K₂CO₃ or Na₂CO₃

Step-by-Step Protocol
Reagents:

4-Bromo-1,2-dimethoxybenzene (1.0 eq)

3-Hydroxyphenylboronic acid (1.2 eq)

Pd(PPh₃)₄ (3-5 mol%)

K₂CO₃ (2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water

Procedure:

Preparation: In a flame-dried round-bottom flask, dissolve 4-bromo-1,2-dimethoxybenzene

(10 mmol) and 3-hydroxyphenylboronic acid (12 mmol) in 50 mL of degassed 1,4-dioxane.

Activation: Add the base (K₂CO₃, 20 mmol) dissolved in 10 mL of water.

Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under an inert atmosphere (Nitrogen or Argon).
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Reflux: Heat the mixture to reflux (90-100°C) for 12–24 hours. Monitor progress via TLC

(Hexane:EtOAc 7:3).

Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium

residues.

Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organic

layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: Purify the crude residue via flash column chromatography (Silica gel,

Hexane/EtOAc gradient) to yield 3-(3,4-dimethoxyphenyl)phenol as a white/off-white solid.

Synthesis Workflow Diagram

4-Bromo-1,2-dimethoxybenzene
Pd(PPh3)4 / K2CO3

(Suzuki Coupling)
3-Hydroxyphenylboronic acid

Pd-Complex Intermediate
Oxidative Addition
& Transmetallation 3-(3,4-Dimethoxyphenyl)phenol

Reductive Elimination
(Reflux 12h)

Click to download full resolution via product page

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of 3-(3,4-
dimethoxyphenyl)phenol.

Part 4: Biological Potential & Mechanism of Action
While specific data on this exact isomer is limited, its structural class (polymethoxybiphenyls) is

well-documented for the following activities:

Antioxidant Activity
The 3'-hydroxyl group acts as a radical scavenger. The mechanism involves Hydrogen Atom

Transfer (HAT) to neutralize Reactive Oxygen Species (ROS), stabilizing the resulting phenoxy

radical via resonance across the biphenyl system.

Cytotoxicity & Tubulin Inhibition
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Methoxy-substituted biphenyls often bind to the colchicine-binding site of tubulin, inhibiting

microtubule polymerization. The 3,4-dimethoxy motif is critical for this interaction, mimicking the

A-ring of colchicine.

Antimicrobial/Antitubercular
Hydroxylated biphenyls have shown efficacy against Mycobacterium tuberculosis. The lipophilic

nature of the dimethoxy ring facilitates penetration of the mycobacterial cell wall, while the

phenol group disrupts membrane integrity.

Mechanism of Action Diagram
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Click to download full resolution via product page

Figure 2: Dual mechanism of action: ROS scavenging via the phenol group and potential

tubulin inhibition via the dimethoxy motif.
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Part 5: Analytical Characterization
To validate the synthesis of 3-(3,4-dimethoxyphenyl)phenol, the following spectral data

should be obtained:

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
δ 3.91, 3.94 (s, 6H): Two singlets corresponding to the two methoxy groups (-OCH₃).

δ 5.20 (s, 1H): Broad singlet for the phenolic hydroxyl (-OH), exchangeable with D₂O.

δ 6.80 - 7.30 (m, 7H): Multiplet region corresponding to the aromatic protons of both rings.

Look for the characteristic coupling of the 1,2,4-substituted ring (Ring B) and the 1,3-

substituted ring (Ring A).

Mass Spectrometry (ESI-MS)
[M+H]⁺: 231.27 m/z

[M-H]⁻: 229.25 m/z (Negative mode is often more sensitive for phenols).

Part 6: Safety & Handling
Hazard Classification: Irritant (Skin/Eye).

Handling: Use standard PPE (Gloves, Goggles, Lab Coat).

Storage: Store at 2-8°C, protected from light and moisture. Phenols are susceptible to

oxidation over time; store under inert gas (Argon) for long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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